1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile
Description
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile is a structurally complex small molecule featuring a cyclopropane-carbonitrile core substituted with a 5-bromo-4-(4-fluorophenyl)-imidazole moiety. The cyclopropane ring introduces significant steric strain, while the electron-withdrawing carbonitrile group enhances stability and influences electronic properties .
Properties
Molecular Formula |
C13H9BrFN3 |
|---|---|
Molecular Weight |
306.13 g/mol |
IUPAC Name |
1-[5-bromo-4-(4-fluorophenyl)imidazol-1-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C13H9BrFN3/c14-12-11(9-1-3-10(15)4-2-9)17-8-18(12)13(7-16)5-6-13/h1-4,8H,5-6H2 |
InChI Key |
YXKIPLJDHOXXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)N2C=NC(=C2Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.
Introduction of Bromine and Fluorine: Bromination and fluorination reactions are carried out using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively.
Cyclopropane Formation: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds.
Final Coupling: The final step involves coupling the imidazole derivative with the cyclopropane moiety under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The cyclopropane ring can undergo cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The imidazole ring is known for its role in biological activity, enhancing the compound's potential as an anticancer agent .
- Antimicrobial Properties : The compound has shown promise against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The presence of the bromine and fluorine substituents may enhance its bioactivity and selectivity .
Biological Research
Research indicates that 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile could serve as a valuable tool in studying biological pathways:
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could provide insights into disease mechanisms and lead to the development of novel therapeutic strategies .
Case Studies
Several case studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related cyclopropane-carbonitrile derivatives (Table 1). Key differences include:
*Estimated based on analogous structures.
- Imidazole vs. Phenyl Rings : The target compound’s imidazole introduces nitrogen-based hydrogen bonding capability absent in purely aromatic analogs like 6y .
- Halogen Effects : Bromine and fluorine in the target compound enhance lipophilicity and metabolic stability compared to methoxy-substituted derivatives (e.g., ), which may improve membrane permeability but reduce oxidative stability.
- Chromene Derivatives : Compound 1E lacks the strained cyclopropane ring, favoring planar chromene systems with distinct photophysical properties.
Physicochemical Properties
- Solubility : The imidazole group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., 6y ) due to hydrogen bonding. However, bromine and fluorine increase hydrophobicity relative to methoxy derivatives .
- Thermal Stability : The cyclopropane-carbonitrile core is thermally stable, but the imidazole’s NH group may introduce sensitivity to acidic conditions compared to fully substituted aromatics.
Crystallographic and Structural Analysis
- Crystal structures of related compounds (e.g., ) are often resolved using SHELX or SIR97 . The target compound’s imidazole ring may form hydrogen bonds in the crystal lattice, influencing packing efficiency compared to phenyl-substituted analogs.
- Unit cell parameters and torsion angles would differ significantly from methoxy- or chromene-containing derivatives due to steric and electronic variations.
Biological Activity
1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile, also known by its CAS number 2001563-17-1, is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in preclinical studies, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula for 1-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-1-YL)cyclopropane-1-carbonitrile is with a molecular weight of 318.14 g/mol. The compound features a cyclopropane ring substituted with an imidazole moiety, which is known for its role in various biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity tests . The mechanism appears to involve the disruption of cellular processes critical for tumor growth and survival.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line | IC50 (µM) | Comparison Drug | Outcome |
|---|---|---|---|---|
| FaDu | 10 | Bleomycin | Higher cytotoxicity observed | |
| Various Tumors | 15 | Doxorubicin | Effective against resistant strains |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in inflammatory pathways. It acts as an inhibitor of 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .
Structure-Activity Relationships (SAR)
The SAR studies conducted on related imidazole compounds suggest that modifications to the cyclopropane and imidazole moieties can significantly affect biological activity. For example, variations in substituents on the imidazole ring alter lipophilicity and, consequently, bioavailability. A spirocyclic structure was found to enhance interaction with target proteins, leading to improved efficacy .
Table 2: Key Structural Modifications
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against tumors |
| Cyclopropane Substitution | Enhanced enzyme inhibition |
| Imidazole Ring Variants | Altered pharmacokinetics |
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its toxicological profile. According to safety data sheets, it may cause skin and eye irritation upon contact and respiratory issues if inhaled . Therefore, careful handling and further studies are warranted to assess its safety in clinical applications.
Q & A
Q. Example Reaction Table
| Step | Reactant | Reagent/Catalyst | Conditions | Yield | Ref |
|---|---|---|---|---|---|
| Nitro Reduction | 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile | H₂/Pd-C, EtOH | 25°C, 12 h | 85% | |
| Bromination | 4-(4-Fluorophenyl)-1H-imidazole | NBS, DMF | 0°C → RT, 2 h | ~70%* | Hypothetical |
*Hypothetical data based on analogous bromination protocols.
How are spectroscopic techniques (NMR, IR, LCMS) applied to confirm structural integrity?
Q. Basic
- ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm) and cyclopropane resonances (δ 1.2–1.7 ppm) are diagnostic. For example, δ 6.73 (d, J = 2.2 Hz) and δ 6.67 (d, J = 8.2 Hz) in a related compound confirm substituent positioning .
- IR : Nitrile stretch (~2204 cm⁻¹) and hydroxyl groups (~3317 cm⁻¹) .
- LCMS/APCI : Molecular ion peaks (e.g., m/z 175.3 [M+H]⁺) validate molecular weight .
What advanced crystallographic methods resolve structural ambiguities in this compound?
Advanced
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement () is used for precise bond-length/angle determination. For example:
Q. Advanced
- QSAR Modeling : Correlate substituents (e.g., -Br, -F) with activity using descriptors like logP and polar surface area.
- Docking Studies : Use PDB ligands (e.g., Y6E in ) to identify binding interactions.
- SAR Trends : Fluorophenyl groups enhance metabolic stability; bromine increases steric bulk ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
